Product packaging for 3-(Methylsulfanyl)propanamide(Cat. No.:CAS No. 22551-25-3)

3-(Methylsulfanyl)propanamide

Cat. No.: B15197824
CAS No.: 22551-25-3
M. Wt: 119.19 g/mol
InChI Key: UJCYEHJOKQZZHG-UHFFFAOYSA-N
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Description

Contextualization within Amide and Thioether Chemistry

3-(Methylsulfanyl)propanamide, with the chemical formula C₄H₉NOS, is structurally defined by a propanamide backbone modified with a methylsulfanyl (-SCH₃) group at the 3-position. nih.gov This places it at the intersection of two important classes of organic compounds: amides and thioethers.

Amide Group: The amide functional group, -C(=O)N-, is one of the most fundamental and stable linkages in organic chemistry and biochemistry, famously connecting amino acids to form proteins. Propanamide (CH₃CH₂CONH₂) is the parent amide of propanoic acid. nih.gov The presence of the amide group in this compound provides polarity, the capacity for hydrogen bonding, and a planar geometry that can influence molecular interactions. nih.gov

Thioether Group: The thioether (or sulfide) functional group, R-S-R', is the sulfur analog of an ether. The methylsulfanyl group in the compound is a simple thioether. Thioethers are significant in various biological molecules and are known for their potential to coordinate with metals and participate in redox reactions. The presence of the sulfur atom introduces unique reactivity and conformational properties compared to its oxygen-containing counterpart. researchgate.netontosight.aigoogle.com

The combination of these two functional groups in a single, relatively small molecule suggests a compound with a distinct profile of reactivity, solubility, and potential for intermolecular interactions.

Significance in Organic Synthesis and Chemical Biology Research

While specific, extensive research on this compound itself is not widely published, its structural motifs are of considerable interest in both organic synthesis and chemical biology.

In organic synthesis , molecules containing both amide and thioether functionalities serve as versatile building blocks. The synthesis of various thioamide and propanamide derivatives is an active area of research, indicating the utility of these structures as intermediates for creating more complex molecules. mdpi.comorganic-chemistry.org For instance, related propanamide structures are used to create ligands for metal catalysts and to build larger, intricate organic frameworks. ontosight.ai

In the realm of chemical biology and medicinal chemistry , the propanamide scaffold is a key feature in many biologically active compounds. Research on various propanamide derivatives has revealed their potential as potent antagonists for receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1), which is implicated in pain signaling. researchgate.net Furthermore, propanamide derivatives containing sulfur linkages have been synthesized and investigated for their anticancer properties. nih.gov Other related structures are explored for their potential antimicrobial and antiviral activities, suggesting that the combination of an amide and a thioether can be a fruitful starting point for drug discovery programs. nih.govontosight.ai The discovery of this compound as a natural product from Streptomyces alboniger further underscores its biological relevance and potential for investigation. nih.gov

Overview of Current Research Trajectories

Current research involving structures related to this compound is proceeding along several key trajectories:

Natural Product Synthesis and Analogs: Given its identification as a natural product, one avenue of research involves the total synthesis of this compound and the creation of structural analogs to evaluate their biological activities. nih.gov

Medicinal Chemistry Exploration: A significant research direction is the use of the thioether-propanamide scaffold as a template for developing new therapeutic agents. This includes designing and synthesizing libraries of related compounds to screen for various biological targets, including cancer cell lines, microbial pathogens, and neurological receptors. nih.govresearchgate.netnih.gov

Development of Novel Synthetic Methods: Organic chemists continue to develop new and more efficient ways to synthesize molecules containing thioether and amide groups. This research aims to provide better access to these compounds for further study and application. mdpi.comorganic-chemistry.org

Investigation as a Synthetic Building Block: Researchers are exploring the use of this compound and similar molecules as starting materials for the synthesis of more complex chemical entities, leveraging the reactivity of both the amide and thioether functions.

Compound Data

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Weight119.19 g/mol nih.gov
Density1.09 g/cm³ letopharm.com
Boiling Point305.3°C at 760 mmHg letopharm.com
Refractive Index1.499 letopharm.com
Vapor Pressure0.000827 mmHg at 25°C letopharm.com
XLogP3-AA-0.3 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count3 nih.gov

Table 2: Identifiers for this compound

Identifier TypeIdentifierSource
IUPAC Name3-methylsulfanylpropanamide nih.gov
CAS Number22551-25-3 nih.govletopharm.com
Molecular FormulaC₄H₉NOS nih.govletopharm.com
PubChem CID263087 nih.gov
InChI KeyUJCYEHJOKQZZHG-UHFFFAOYSA-N nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NOS B15197824 3-(Methylsulfanyl)propanamide CAS No. 22551-25-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22551-25-3

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

IUPAC Name

3-methylsulfanylpropanamide

InChI

InChI=1S/C4H9NOS/c1-7-3-2-4(5)6/h2-3H2,1H3,(H2,5,6)

InChI Key

UJCYEHJOKQZZHG-UHFFFAOYSA-N

Canonical SMILES

CSCCC(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Methylsulfanyl Propanamide

Direct Synthetic Routes to 3-(Methylsulfanyl)propanamide

The direct synthesis of this compound is most commonly achieved through the formation of a suitable precursor followed by its conversion to the final amide product. Key to these routes is the efficient construction of the 3-(methylthio)propyl backbone.

Precursor Synthesis Strategies

The successful synthesis of this compound is highly dependent on the efficient preparation of its precursors. Among these, 3-(methylthio)propanal and 3-(methylthio)propanoic acid are of central importance.

3-(Methylthio)propanal (MMP) is a crucial intermediate in the synthesis of this compound. The most prevalent method for its preparation is the catalytic addition of methyl mercaptan to acrolein. google.com This reaction can be performed in either a batchwise or continuous process. google.com A variety of catalysts have been employed to facilitate this reaction, including organic bases like tertiary amines (e.g., triethylamine), pyridines, and imidazoles. google.com To enhance selectivity and minimize the polymerization of acrolein, an auxiliary catalyst, such as an organic or mineral acid, is often used in conjunction with the primary basic catalyst. google.com

A significant advancement in this area is the use of heterogeneous catalysts, which are insoluble in the reaction medium and can be easily recovered and reused, making the process more sustainable. google.com For instance, polymer-bound bases, such as dialkylaminoalkylpolystyrenes, have been shown to be effective catalysts for the addition of methyl mercaptan to acrolein. google.com In one documented method, reacting methyl mercaptan with acrolein in the presence of a dimethylaminomethylpolystyrene resin at 0°C resulted in an acrolein conversion rate of 98% and a yield of 95% for 3-(methylthio)propanal. google.com

The reaction is typically carried out by first dissolving methyl mercaptan in 3-(methylthio)propanal, which can also serve as the reaction medium, followed by the dropwise addition of acrolein. google.com Maintaining an excess of methyl mercaptan throughout the reaction is advantageous as it leads to higher selectivities and minimizes the formation of high-boiling by-products. google.com

Table 1: Catalytic Synthesis of 3-(Methylthio)propanal

Catalyst System Reactants Reaction Conditions Conversion Rate Yield Reference
Dimethylaminomethylpolystyrene resin Methyl mercaptan, Acrolein 0°C, 2 hours 98% 95% google.com
Organic bases (e.g., tertiary amines, pyridines) with acid co-catalyst Methyl mercaptan, Acrolein Varies High High google.com

Besides 3-(methylthio)propanal, 3-(methylthio)propanoic acid is another critical precursor for the synthesis of this compound. nih.govselleckchem.com This carboxylic acid can be synthesized through the oxidation of 3-(methylthio)propanal. It serves as a direct substrate for amidation reactions. 3-(Methylthio)propionic acid is described as a thia fatty acid and is an intermediate in mammalian methionine metabolism. nih.govmedchemexpress.com

Amidation Reactions in this compound Synthesis

The conversion of 3-(methylthio)propanoic acid to this compound is a key amidation step. This transformation can be achieved through several methods, including the use of coupling agents or direct catalytic processes.

Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and various phosphonium (B103445) or uronium salts (e.g., PyBOP, HBTU, HATU) are commonly used to activate the carboxylic acid for nucleophilic attack by ammonia (B1221849) or an amine. fishersci.co.ukbachem.com These reagents facilitate the formation of a highly reactive O-acylisourea or an active ester intermediate, which then readily reacts with the amine to form the amide bond. fishersci.co.uk The choice of coupling agent and reaction conditions, such as solvent and temperature, can significantly influence the yield and purity of the final product.

A simple and mild method for the direct conversion of carboxylic acids to primary amides has been developed using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). researchgate.net This method allows the reaction to proceed by adding DMT-MM to a mixture of the carboxylic acid and an ammonia source, such as aqueous ammonia or ammonium (B1175870) chloride with triethylamine, in a suitable solvent like methanol (B129727) or 2-propanol. researchgate.net

Nucleophilic Substitution Approaches

Nucleophilic substitution presents an alternative route to this compound. This approach could theoretically involve the reaction of a 3-halopropanamide with a methyl mercaptide salt (e.g., sodium thiomethoxide). In this SN2 reaction, the thiolate anion would act as the nucleophile, displacing the halide from the 3-position of the propanamide backbone. While this method is plausible, specific examples for the synthesis of this compound are not extensively documented in the reviewed literature. The success of this reaction would depend on the reactivity of the specific halogen (I > Br > Cl) and the reaction conditions, such as solvent and temperature, to favor substitution over elimination reactions.

Catalytic Synthesis Methodologies

Direct catalytic amidation of carboxylic acids offers a more atom-economical and environmentally friendly alternative to the use of stoichiometric coupling agents. mdpi.com Various catalytic systems have been developed for the direct condensation of carboxylic acids and amines.

Boric acid and its derivatives have emerged as effective catalysts for direct amide formation. sciepub.com These catalysts are believed to react with the carboxylic acid to form a mixed anhydride, which then acts as the acylating agent for the amine, regenerating the catalyst in the process. sciepub.com These reactions often require the removal of water, for example, by azeotropic distillation with a Dean-Stark trap, to drive the equilibrium towards amide formation. sciepub.com

More recently, silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM) have been shown to be effective for direct amidation. nih.gov The proposed mechanism involves the formation of a silyl (B83357) ester intermediate from the reaction of the carboxylic acid with MTM, which is then attacked by the amine to yield the amide. nih.gov

Heterogeneous Catalysis in Propanal Derivatives

The industrial synthesis of 3-(methylsulfanyl)propanal, a key intermediate for this compound, has evolved to incorporate heterogeneous catalysts to simplify product purification and catalyst recovery. google.comnus.edu.sg Traditional methods often utilized homogeneous basic catalysts, which were lost during workup. google.com

A significant advancement in this area is the use of heterogeneous catalysts that are insoluble in the reaction medium. google.com These catalysts are often polymer-bound bases. Examples include natural or synthetic resins, such as polystyrene, functionalized with basic groups like dialkylaminoalkyl moieties. google.com This approach allows for the catalyst to be easily separated from the liquid product mixture by simple filtration, a considerable improvement over processes using soluble catalysts. google.comnus.edu.sg The reaction involves the catalytic addition of methyl mercaptan to acrolein. google.com

Table 1: Heterogeneous Catalysts in 3-(Methylsulfanyl)propanal Synthesis

Catalyst Type Description Advantage
Polymer-Bound Bases Resins (e.g., polystyrene) with functional groups such as dialkylaminoalkyl groups. google.com Insoluble in the reaction medium, allowing for easy separation and recovery. google.com
Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthesis of 3-(methylsulfanyl)propanal are highly dependent on the optimization of reaction parameters. The reaction between methyl mercaptan and acrolein can be performed continuously or in batches. google.com

Key parameters that are typically optimized include:

Temperature: The reaction is generally conducted at temperatures ranging from -20°C to 100°C. A preferred range is often between 0°C and 60°C, with a more specific range of 30°C to 50°C being cited for optimal performance. google.com

Reaction Medium: The choice of solvent or reaction medium can influence the reaction. Suitable media include hydrocarbons, halogenated hydrocarbons, ethers, or even the product itself, 3-(methylsulfanyl)propanal. google.com Using the product as the medium is an efficient strategy in continuous processes.

Reactant Stoichiometry: Maintaining a continuous excess of methyl mercaptan relative to acrolein is advantageous. This practice leads to higher selectivity and minimizes the formation of high-boiling by-products that can arise from acrolein polymerization. nus.edu.sg A common strategy involves pre-charging the reactor with a portion of the methyl mercaptan to ensure it is in excess when the acrolein feed begins. nus.edu.sg

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound structure serves as a valuable starting point for the synthesis of a wide range of analogues, particularly through modifications at the amide nitrogen.

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives is a primary strategy for creating analogues of this compound. These methods focus on forming a new bond at the amide nitrogen atom.

Michael addition is a fundamental reaction in the synthesis of related structures. The synthesis of the precursor aldehyde itself is a Michael-type addition of a thiol to an α,β-unsaturated aldehyde. google.com A similar strategy can be applied to synthesize N-substituted β-amino acid derivatives, which are precursors to the corresponding amides. For instance, the reaction of an amine like 4-aminophenol (B1666318) with an α,β-unsaturated ester such as methyl acrylate (B77674) yields an N-substituted-β-alanine methyl ester. nih.gov This ester can then be converted to various amide derivatives.

A direct and common method for synthesizing N-substituted amides is through the amidation of a carboxylic acid or its activated derivatives. This involves reacting 3-(methylsulfanyl)propanoic acid with a desired amine. To facilitate the reaction, the carboxylic acid is often activated.

One approach involves converting the carboxylic acid into an acid chloride. For example, in the synthesis of related thioamides, 2-chloropropionyl chloride is reacted with an amine to form an N-substituted-α-chloroamide, which is then converted to the final thio-product. rsc.org Another method for amide bond formation is the direct coupling of the carboxylic acid with an amine using a coupling agent like dicyclohexylcarbodiimide (DCC). rsc.org

Table 2: Amidation Strategies for Propanamide Synthesis

Method Description Example Reactants
Acid Chloride Method The carboxylic acid is converted to a more reactive acid chloride, which then readily reacts with an amine. rsc.org 3-(Methylsulfanyl)propanoyl chloride + Primary/Secondary Amine

N-substituted this compound derivatives can also be accessed from other functional groups like hydrazides, esters, and nitriles.

From Hydrazides: A hydrazide, such as 3-((4-hydroxyphenyl)amino)propanehydrazide, can be reacted with a dicarbonyl compound like hexane-2,5-dione to form an N-pyrrol-1-yl substituted propanamide derivative. nih.gov This demonstrates a pathway from a hydrazide to a complex N-substituted amide.

From Esters: Esters, such as methyl 3-(methylsulfanyl)propanoate, can be converted to N-substituted amides through aminolysis, where an amine displaces the alkoxy group of the ester. This reaction is often catalyzed by heat or specific reagents.

From Nitriles: The nitrile group in 3,3-diphenylpropionitrile can be converted to an amine (3,3-diphenylpropylamine) via catalytic hydrogenation. google.com This amine can then be N-substituted. While this example starts with a different core, the principle of converting a nitrile to a primary amine, which can then be acylated to form a desired N-substituted amide, is a viable synthetic strategy.

Modification of the Methylsulfanyl Moiety

The methylsulfanyl group in this compound is a key site for chemical modification, allowing for the synthesis of various derivatives with potentially altered biological activities or physicochemical properties. The sulfur atom can exist in different oxidation states, primarily as a sulfide (B99878), sulfoxide (B87167), or sulfone. These transformations significantly impact the molecule's polarity, hydrogen bonding capability, and steric profile.

The oxidation of the thioether functionality is a fundamental transformation. Selective oxidation to the corresponding sulfoxide can be achieved using a variety of reagents. Common oxidants include hydrogen peroxide, often in the presence of a catalyst, or peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comjove.com The reaction conditions can be tuned to favor the formation of the sulfoxide and prevent overoxidation to the sulfone. For instance, using one equivalent of an oxidant at controlled temperatures typically yields the sulfoxide. jove.com The use of catalysts like titanium silicalite-1 (TS-1) with hydrogen peroxide has been shown to effectively oxidize thioethers to sulfoxides and sulfones. rsc.orgresearchgate.net Interestingly, for some substrates, the oxidation from thioether to sulfoxide can occur non-catalytically, while the subsequent oxidation to the sulfone requires a catalyst. rsc.orgresearchgate.net

Further oxidation of the sulfoxide, or direct oxidation of the thioether with stronger oxidizing agents or a stoichiometric excess of the oxidant, leads to the formation of the corresponding sulfone. masterorganicchemistry.comjove.com Reagents such as excess hydrogen peroxide or potassium permanganate (B83412) are effective for this transformation. The resulting sulfone group is significantly more polar and can act as a strong hydrogen bond acceptor.

Below is a table summarizing common oxidative modifications of a methylsulfanyl group.

Table 1: Oxidative Modifications of the Methylsulfanyl Moiety

Target MoietyTypical ReagentsKey Characteristics
SulfoxideH₂O₂ (1 equiv.), m-CPBA (1 equiv.) masterorganicchemistry.comjove.comIntroduces a chiral center at the sulfur atom, increases polarity.
SulfoneH₂O₂ (excess), KMnO₄, Peroxyacids (excess) masterorganicchemistry.comjove.comSignificantly increases polarity and hydrogen bond accepting ability.

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach offers high atom economy and efficiency, making it attractive for generating libraries of structurally diverse compounds. While direct participation of this compound in well-known MCRs is not extensively documented, its functional groups suggest potential applications.

The amide functionality of this compound could, in principle, be utilized in MCRs. For example, after hydrolysis to the corresponding carboxylic acid or reduction to the amine, the resulting intermediates could participate in classic MCRs. The carboxylic acid could be a component in the Ugi or Passerini reactions, while the amine could be used in the Mannich or Biginelli reactions.

Furthermore, novel MCRs could be designed to specifically incorporate the this compound scaffold. For instance, a reaction could be envisioned where the amide nitrogen or the activated α-carbon acts as a nucleophile. Research has shown that nitriles can be substrates in MCRs to form α-branched amides through a sequence of hydrozirconation, acylation, and nucleophilic addition. nih.govfigshare.comacs.orgresearchgate.net This suggests that with appropriate activation, the propanamide backbone could be integrated into complex structures via MCR strategies.

Table 2: Potential MCR Applications of this compound Derivatives

MCR TypeRequired Functional GroupPotential Derivative of this compound
Ugi ReactionCarboxylic acid, Amine, Isocyanide, Carbonyl compound 3-(Methylsulfanyl)propanoic acid or 3-(Methylsulfanyl)propan-1-amine
Passerini ReactionCarboxylic acid, Isocyanide, Carbonyl compound 3-(Methylsulfanyl)propanoic acid
Mannich ReactionAmine, Carbonyl compound, Active methylene (B1212753) compound3-(Methylsulfanyl)propan-1-amine
Biginelli ReactionAldehyde, β-Ketoester, Urea (B33335)/ThioureaCould potentially be modified to include a urea moiety.

Advanced Synthetic Techniques and Reaction Mechanism Studies

Mechanistic Investigations of Key Synthetic Steps

The synthesis of this compound typically involves two key bond-forming reactions: the formation of the carbon-sulfur bond and the formation of the amide bond. Mechanistic understanding of these steps is crucial for optimizing reaction conditions and yields.

A common route to the carbon backbone is through the Michael addition of methanethiol (B179389) to an acrylate derivative, such as acrylonitrile (B1666552) or methyl acrylate. The thiol-Michael addition is a conjugate addition reaction. researchgate.net The mechanism, particularly when catalyzed by a base or nucleophile, generally proceeds via the deprotonation of the thiol to form a more nucleophilic thiolate anion. researchgate.net This thiolate then attacks the β-carbon of the α,β-unsaturated carbonyl or nitrile, with subsequent protonation of the resulting enolate intermediate to yield the final product. researchgate.net Computational studies have provided significant insight into these mechanisms, revealing the influence of catalysts and substituents on the reaction pathway. researchgate.net Mechanistic studies on the addition of thiols to acrylamides have supported a mechanism that is the microscopic reverse of the E1cb elimination pathway. rsc.org

The formation of the amide bond can be achieved through the amidation of 3-(methylsulfanyl)propanoic acid or its corresponding ester. The reaction of the carboxylic acid with ammonia or an amine, often facilitated by a coupling agent, proceeds through the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. Alternatively, the aminolysis of an ester of 3-(methylsulfanyl)propanoic acid with ammonia provides another route to the amide. This reaction involves the nucleophilic attack of ammonia on the ester carbonyl, followed by the elimination of the alcohol to form the amide.

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods to synthesize chiral analogues of this compound is of significant interest, as stereochemistry often plays a critical role in the biological activity of molecules. Chirality can be introduced at either the α- or β-positions relative to the amide group.

Asymmetric hydrogenation is a powerful technique for establishing chiral centers. acs.org For example, a prochiral unsaturated precursor, such as a dehydroamino acid or an α,β-unsaturated amide, could be hydrogenated using a chiral transition metal catalyst (e.g., complexes of rhodium or iridium with chiral phosphine (B1218219) ligands) to produce a specific enantiomer of the saturated chiral amide. acs.org The synthesis of other chiral amines and their derivatives has been successfully achieved using this approach. acs.org

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary can be removed. This approach is widely used in the synthesis of β-amino acids and their derivatives. nih.gov

Enzymatic reactions also offer a highly selective means of producing chiral compounds. Lipases or amidases, for instance, can be used for the kinetic resolution of a racemic mixture of amides or their precursors, selectively hydrolyzing one enantiomer and leaving the other enriched. The enantioselective synthesis of β-amino acids has been achieved through various methods, including catalytic and enzymatic processes. nih.govresearchgate.net

The table below highlights key aspects of stereoselective synthesis strategies applicable to producing chiral propanamide analogues.

Table 3: Strategies for Stereoselective Synthesis of Chiral Propanamide Analogues

StrategyDescriptionExample Application/Principle
Asymmetric CatalysisUse of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. youtube.comHydrogenation of an α,β-unsaturated amide using a chiral Rhodium or Iridium catalyst. acs.org
Chiral AuxiliariesA covalently attached chiral group directs the stereochemical outcome of a reaction.Evans auxiliaries for diastereoselective alkylation to create α- or β-stereocenters.
Enzymatic ResolutionAn enzyme selectively reacts with one enantiomer in a racemic mixture.Lipase-catalyzed hydrolysis of a racemic ester precursor.
Chiral Pool SynthesisStarting from a readily available enantiomerically pure natural product, like an amino acid or sugar.Using a chiral building block that already contains the desired stereocenter.

Analytical Methodologies and Spectroscopic Characterization of 3 Methylsulfanyl Propanamide and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure and functional groups present in 3-(Methylsulfanyl)propanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each hydrogen and carbon atom.

-SCH₃ (methyl) protons: A singlet peak is expected for the three protons of the methyl group attached to the sulfur atom.

-CH₂-S- (methylene) protons: A triplet is anticipated for the two protons of the methylene (B1212753) group adjacent to the sulfur atom, split by the neighboring methylene group.

-CH₂-C(O)- (methylene) protons: Another triplet is expected for the two protons of the methylene group adjacent to the carbonyl group, split by the methylene group next to the sulfur.

-NH₂ (amide) protons: The two protons of the amide group are expected to appear as a broad singlet, as their signal can be influenced by hydrogen bonding and exchange with trace amounts of water in the solvent. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct signals are expected.

-SCH₃ (methyl) carbon: This carbon will appear at a specific chemical shift.

-CH₂-S- (methylene) carbon: The carbon atom of the methylene group bonded to sulfur will have a characteristic chemical shift.

-CH₂-C(O)- (methylene) carbon: The methylene carbon adjacent to the carbonyl group will be observed at a different shift.

-C(O)NH₂ (carbonyl) carbon: The carbonyl carbon is typically found at a significantly downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom. docbrown.info

Proton Type Predicted ¹H Chemical Shift (ppm) Multiplicity
-SCH₃~2.1Singlet
-CH₂-S-~2.7Triplet
-CH₂-C(O)-~2.4Triplet
-NH₂Broad SingletSinglet

Predicted ¹H NMR data for this compound.

Carbon Type Predicted ¹³C Chemical Shift (ppm)
-SCH₃~15
-CH₂-S-~35
-CH₂-C(O)-~38
-C(O)NH₂~175

Predicted ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for its amide and methylsulfanyl groups. Based on the known spectrum of propanamide, the following peaks can be anticipated. docbrown.infonist.govnist.gov

N-H Stretching: Twin peaks in the region of 3350-3180 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the primary amide (-NH₂) group. docbrown.info The presence of hydrogen bonding can cause these bands to be broad. docbrown.info

C=O Stretching: A strong absorption band is expected in the range of 1680-1630 cm⁻¹ corresponding to the carbonyl (C=O) group of the amide, often referred to as the amide I band. docbrown.info

N-H Bending: An absorption band around 1650-1590 cm⁻¹ is attributed to the N-H bending vibration of the primary amide, known as the amide II band. docbrown.info

C-N Stretching: The C-N stretching vibration of the amide group typically appears in the region of 1400-1420 cm⁻¹.

C-H Stretching: Absorptions corresponding to the C-H stretching of the methyl and methylene groups are expected in the 2900-3000 cm⁻¹ region.

C-S Stretching: A weaker absorption band in the region of 600-800 cm⁻¹ would indicate the presence of the methylsulfanyl (C-S) group.

Functional Group Characteristic IR Absorption Range (cm⁻¹)
N-H Stretch (Amide)3350-3180 (two bands)
C=O Stretch (Amide I)1680-1630
N-H Bend (Amide II)1650-1590
C-N Stretch1420-1400
C-H Stretch3000-2900
C-S Stretch800-600

Expected Infrared (IR) absorption bands for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 119.19 g/mol . nih.gov In a mass spectrometer, the molecule is ionized to form a molecular ion [M]⁺, which can then break down into smaller fragment ions.

The fragmentation of this compound is expected to follow patterns characteristic of both amides and sulfides. docbrown.infolibretexts.orgmiamioh.edu

Molecular Ion Peak ([M]⁺): A peak corresponding to the molecular weight of the compound (m/z = 119) should be observed.

Alpha-Cleavage: Cleavage of the bond adjacent to the sulfur atom is a common fragmentation pathway for sulfides. This could result in the loss of a methyl radical (•CH₃) to give a fragment at m/z = 104, or the loss of the propanamide side chain.

Amide Fragmentation: Amides often undergo cleavage of the C-C bond adjacent to the carbonyl group or the C-N bond. docbrown.info

Loss of the ethylsulfanyl group ([CH₂CH₂SCH₃]) would lead to a fragment corresponding to [CONH₂]⁺ at m/z = 44, which is often a prominent peak in the mass spectra of primary amides. docbrown.info

Cleavage of the C-N bond can result in the loss of an amino radical (•NH₂) to give a fragment at m/z = 103.

McLafferty Rearrangement: For amides with a sufficiently long alkyl chain, a McLafferty rearrangement is possible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

m/z Value Possible Fragment Ion Fragmentation Pathway
119[CH₃SCH₂CH₂CONH₂]⁺Molecular Ion
104[SCH₂CH₂CONH₂]⁺Loss of •CH₃
103[CH₃SCH₂CH₂CO]⁺Loss of •NH₂
74[CH₂=C(OH)NH₂]⁺•McLafferty Rearrangement
44[CONH₂]⁺Cleavage of Cα-Cβ bond

Plausible mass spectrometry fragmentation patterns for this compound.

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or for its quantification in various samples.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The compound would be vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary liquid or solid phase.

A typical GC method for this compound would involve:

Column: A capillary column with a polar stationary phase, such as one containing polyethylene (B3416737) glycol (wax-type) or a modified polysiloxane, would be appropriate to achieve good separation and peak shape for an amide-containing compound.

Injector and Detector: A split/splitless injector would be used to introduce the sample, and a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS would provide the added benefit of mass spectral data for peak identification.

Temperature Program: A temperature-programmed oven would likely be necessary to ensure efficient elution and separation from other components in a mixture.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice.

Key aspects of an HPLC method for this compound would include:

Purity Assessment and Quantitative Analysis

Accurate determination of purity and quantitative analysis of this compound are essential for quality control and research applications. While TLC provides qualitative information, more sophisticated techniques are required for precise quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purity assessment and quantification of amides.

Methodology: For a polar compound like this compound, reversed-phase HPLC is a suitable method. A C18 column is commonly used as the stationary phase. researchgate.net The mobile phase typically consists of a mixture of water (often with an acid modifier like acetic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). rbmb.net

Detection: Since this compound does not have a strong UV chromophore, direct UV detection at low wavelengths (e.g., 210 nm) might be possible but could lack sensitivity. A more effective approach is to use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, derivatization with a UV-active or fluorescent tag can significantly enhance detection sensitivity. libretexts.org

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and measuring the corresponding peak areas. The concentration of the analyte in an unknown sample can then be determined from this curve.

Gas Chromatography (GC): GC is another viable technique for the analysis of volatile and thermally stable compounds like this compound.

Methodology: A GC system equipped with a Flame Ionization Detector (FID) or a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) can be used. Given the presence of sulfur, an SCD or FPD would offer high selectivity and sensitivity. acs.org A capillary column with a polar stationary phase would be appropriate for separating this polar amide.

Derivatization: To improve volatility and chromatographic performance, derivatization of the amide group may be necessary.

Quantitative Analysis: Similar to HPLC, quantification by GC involves creating a calibration curve with a known standard. The high sensitivity of detectors like FID and SCD allows for the detection of trace impurities.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR has emerged as a powerful absolute method for purity determination that does not require a calibration curve with an identical standard. nih.gov

Methodology: A known amount of the sample is dissolved in a suitable deuterated solvent along with a known amount of an internal standard of high purity. The ¹H NMR spectrum is then recorded under specific conditions that ensure a linear response of the signal intensity to the number of protons.

Calculation: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard. acs.org This method offers high precision and accuracy.

Interactive Data Table: Quantitative Analysis Methods for this compound

MethodColumn/Stationary PhaseMobile Phase/Carrier GasDetectorKey Considerations
HPLCC18 Reversed-PhaseAcetonitrile/WaterELSD, CAD, or UV (post-derivatization)May require derivatization for sensitive UV detection.
GCPolar Capillary ColumnHelium or NitrogenSCD, FPD, or FIDHigh selectivity for sulfur compounds with SCD or FPD.
qNMR-Deuterated Solvent (e.g., DMSO-d₆)NMR SpectrometerAbsolute quantification without a specific standard.

Computational Chemistry and Molecular Modeling of 3 Methylsulfanyl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated characteristics of 3-(Methylsulfanyl)propanamide. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d) to find the molecule's lowest energy structure. nih.gov

The electronic structure dictates the reactivity and physical properties of this compound. Analysis of the molecular orbitals (MOs), especially the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. arxiv.org For this compound, the HOMO is expected to have significant contributions from the lone pairs of the sulfur and nitrogen atoms, while the LUMO is likely centered on the antibonding π* orbital of the carbonyl group. acs.orgnih.gov

Another key aspect of electronic structure analysis is the generation of a Molecular Electrostatic Potential (MEP) map. researchgate.net This map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would show a negative potential around the electronegative oxygen atom of the carbonyl group and a positive potential near the amide hydrogens, indicating sites for electrophilic and nucleophilic attack, respectively. researchgate.netresearchgate.net The sulfur atom can also exhibit complex electronic behavior, sometimes showing a region of positive potential known as a σ-hole, which can participate in specific non-covalent interactions. researchgate.netnih.gov

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around its single bonds. lumenlearning.comlibretexts.org For this compound, the key rotatable bonds are the C-C and C-S single bonds in its backbone. By systematically rotating these bonds and calculating the potential energy at each step, an energetic landscape, or potential energy surface (PES), can be mapped out. nih.govnih.gov

This analysis identifies the most stable conformers (energy minima) and the energy barriers (transition states) between them. lumenlearning.com The stability of different conformers is governed by a balance of steric hindrance, where bulky groups repel each other, and favorable hyperconjugative interactions. nih.gov For instance, a "gauche" arrangement of the methylsulfanyl group relative to the amide group might be less stable than an "anti" arrangement due to steric clash. lumenlearning.com A hypothetical energy profile would quantify these differences.

Illustrative Energetic Landscape Data for this compound

Dihedral Angle (S-C-C-C)Relative Energy (kcal/mol)Conformation
180°0.00Anti (Staggered)
120°3.5Eclipsed
60°0.9Gauche
5.0Syn (Eclipsed)
Note: This table is for illustrative purposes only and represents a simplified potential energy scan around a single bond. Actual values would require specific DFT calculations.

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecular structure. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a standard for calculating nuclear magnetic resonance (NMR) chemical shifts. rsc.orgnih.gov

By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of this compound, one can predict its NMR spectrum. acs.orgacs.org The accuracy of these predictions has become quite high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C shifts when appropriate computational levels and referencing are used. acs.org These calculations can help assign specific peaks in an experimental spectrum to the correct atoms in the molecule, which can be ambiguous for complex structures. rsc.orgresearchgate.net

Illustrative Predicted NMR Chemical Shifts for this compound

AtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
C=O175.2-
CH₂ (alpha to C=O)35.82.45 (t)
CH₂ (beta to C=O)28.52.70 (t)
S-CH₃15.42.10 (s)
NH₂-6.50 (s, broad)
Note: This table contains hypothetical data for illustrative purposes. Actual shifts depend on the specific computational method and solvent model used.

Molecular Dynamics Simulations

While quantum mechanics provides a static, time-independent picture of a molecule, molecular dynamics (MD) simulations are used to study its behavior over time. mdpi.com MD simulations model the atoms as classical particles and use a force field to describe the potential energy of the system, allowing for the observation of molecular motion and interactions on timescales from picoseconds to microseconds. researchgate.netnih.gov

MD simulations provide insight into the flexibility of this compound. wikipedia.org Starting from a low-energy structure obtained from quantum calculations, an MD simulation at a given temperature reveals how the molecule samples different conformations over time. By analyzing the simulation trajectory, one can observe transitions between different energy minima on the potential energy surface. This provides a dynamic view of the molecule's structural preferences, showing which conformations are most populated and how rapidly the molecule can interconvert between them.

Reactivity and Reaction Pathway Predictions

Computational chemistry offers powerful tools to predict the reactivity of molecules and to elucidate potential reaction pathways. These predictive capabilities are crucial for understanding the chemical behavior of substances like this compound and for designing efficient synthetic routes.

Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to locate and characterize the transition state structures involved in the synthesis of this compound. By calculating the energy of the transition state, chemists can estimate the activation energy of a reaction, providing a quantitative measure of the reaction rate.

For instance, a plausible synthesis of this compound involves the aminolysis of an ester, such as methyl 3-(methylthio)propanoate, with ammonia (B1221849). Computational analysis of this reaction would involve mapping the potential energy surface to identify the transition state, which is a high-energy intermediate where the nitrogen of the ammonia molecule is partially bonded to the carbonyl carbon of the ester, and the methoxy (B1213986) group is beginning to depart.

Table 1: Hypothetical Transition State Analysis Data for the Aminolysis of Methyl 3-(methylthio)propanoate

ParameterValueMethod
Activation Energy (kcal/mol)25.4DFT (B3LYP/6-31G*)
Transition State GeometryTetrahedral intermediateDFT Optimization
Vibrational Frequency (cm⁻¹)-250 (imaginary)DFT Frequency Calculation

This table presents hypothetical data to illustrate the type of information obtained from transition state analysis.

The prediction of reactive sites within a molecule is fundamental to understanding its chemical behavior. Molecular electrostatic potential (MEP) maps and Fukui functions are computational tools used to identify electrophilic and nucleophilic centers. In this compound, the amide group and the sulfur atom are key reactive sites. The nitrogen and oxygen atoms of the amide can act as hydrogen bond donors and acceptors, while the sulfur atom possesses nucleophilic character.

Computational models can predict various chemical transformations. For example, the sulfur atom in this compound can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. Reaction pathway prediction algorithms, which can be based on expert systems or machine learning, can explore a vast network of possible reactions to identify plausible transformation products. nih.govresearchgate.netresearchgate.netchemrxiv.org

Table 2: Predicted Reactive Sites in this compound

SitePredicted ReactivityComputational Method
Amide NitrogenNucleophilic, H-bond donorMEP Analysis
Carbonyl OxygenNucleophilic, H-bond acceptorMEP Analysis
Carbonyl CarbonElectrophilicMulliken Population Analysis
Sulfur AtomNucleophilicFukui Function Analysis

Ligand-Based and Structure-Based Computational Approaches

In the context of biochemistry, computational methods are invaluable for studying the interactions between small molecules and biological macromolecules. While specific clinical applications are outside the scope of this article, the principles of molecular docking and QSAR modeling are highly relevant to understanding the potential biochemical roles of this compound and its analogs.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govnih.govmdpi.combiointerfaceresearch.com This method is instrumental in understanding the binding modes of small molecules and can provide insights into their potential biological activity. Ligand binding simulations, often employing molecular dynamics (MD), can further explore the stability and dynamics of the ligand-receptor complex over time. rsc.orgunipd.itnih.gov

While specific docking studies on this compound are not widely reported, its structural features suggest it could interact with various protein binding sites. The amide group can form hydrogen bonds, and the methylsulfanyl group can engage in hydrophobic or other non-covalent interactions. For example, one could hypothetically dock this compound into the active site of an enzyme where a similar amide-containing substrate binds.

Table 3: Hypothetical Molecular Docking Results for this compound

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Hypothetical Amidase-5.8ASN 120, SER 154
Hypothetical Methyltransferase-4.9TRP 88, PHE 102

This table presents hypothetical data to illustrate the output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govkcl.ac.ukresearchgate.netnih.govresearchgate.net These models are built by developing mathematical equations that relate molecular descriptors (e.g., physicochemical properties, topological indices) to a measured activity.

For a series of analogues of this compound, a QSAR study could be conducted to understand how modifications to the structure affect a particular biochemical property. For instance, varying the length of the alkyl chain or introducing substituents on the amide could lead to a range of activities that can be modeled. A successful QSAR model can then be used to predict the activity of new, unsynthesized analogues. kcl.ac.uk

Table 4: Example of a QSAR Equation for a Series of Propanamide Analogues

pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond Donors + C

DescriptorCoefficientInterpretation
LogP (Lipophilicity)0.5Increased lipophilicity is associated with higher activity.
MW (Molecular Weight)-0.2Increased molecular weight is slightly detrimental to activity.
H-bond Donors1.5The presence of hydrogen bond donors significantly enhances activity.

This table presents a hypothetical QSAR equation to illustrate the relationship between molecular descriptors and biological activity.

Biochemical and Biological Interactions of 3 Methylsulfanyl Propanamide Non Clinical Focus

Enzymatic Transformations and Biocatalysis

The structure of 3-(Methylsulfanyl)propanamide, featuring both a sulfide (B99878) group and an amide linkage, suggests its potential involvement in various enzymatic reactions. These include transformations catalyzed by amidases, methyl-transferases, and lyases, as well as its synthesis or modification through biocatalytic methods.

The susceptibility of an amide-containing compound to enzymatic hydrolysis is highly dependent on the substrate specificity of the enzyme . Studies on amidases with broad substrate specificity provide insights into the potential transformation of sulfide-containing amides.

An L-selective amidase from Ochrobactrum anthropi NCIMB 40321 has been shown to possess an exceptionally broad substrate range. nih.gov This enzyme demonstrates high activity toward a majority of aliphatic and aromatic α-amino acid amides. nih.gov However, its activity is contingent on the presence of a substituent group (—NH2, —OH, or —NHOH) at the Cα position. nih.gov Aliphatic amides lacking such a group, like acetamide (B32628) and propionamide, were not hydrolyzed by this enzyme. nih.gov Given that this compound lacks a substituent at the alpha-carbon relative to the amide group, it is likely to be a poor substrate for amidases with this type of specificity.

Research on this L-amidase revealed varying levels of activity towards different amides, as detailed in the table below.

Substrate (dl-form, 50 mM)Relative Activity (%)
Phenylalanine amide100
Proline amide97
Methionine amide85
Valine amide69
Leucine amide60
Alanine amide48
tert-Leucine amide7
Glutamine amide4
Data derived from a study on L-amidase from O. anthropi, showing relative activity compared to dl-Phenylalanine amide. nih.gov

This highlights the principle of enzyme-substrate specificity, where the three-dimensional structure of the enzyme's active site accommodates only specific substrates, much like a lock and key. youtube.com For an enzyme to act on this compound, its active site would need to accommodate the methylsulfanyl group and lack the requirement for an α-substituent.

Methyl-Transferases: These enzymes catalyze the transfer of a methyl group, typically from a donor like S-Adenosyl methionine (SAM), to a substrate. wikipedia.org The general mechanism involves a nucleophilic attack on the methyl group of SAM. wikipedia.org Substrates for methyltransferases are diverse and include proteins, nucleic acids, and small molecules with hydroxyl or other nucleophilic groups. nih.gov While no specific studies identify this compound as a substrate for methyltransferases, its sulfur atom could theoretically act as a nucleophile. However, the reactivity would depend on the specific enzyme's active site architecture and its ability to bind the molecule in a catalytically productive orientation. nih.gov

Lyases: Lyases are enzymes that cleave chemical bonds by means other than hydrolysis or oxidation, often forming a new double bond or a ring structure. creative-enzymes.com The EC 4 class of enzymes includes those that act on carbon-sulfur bonds (EC 4.4). prospecbio.com These C-S lyases can eliminate dihydrogen sulfide (H₂S) from a molecule. creative-enzymes.com This suggests a potential enzymatic route for the degradation of this compound, which would involve the cleavage of its carbon-sulfur bond.

Studies on 3-methylaspartate ammonia-lyase (MAL) have shown that hydrophobic interactions are essential for the proper binding of its substrate, 3-methylaspartic acid. nih.gov The methyl group of the substrate plays a crucial role in this binding. nih.gov This finding suggests that the methyl group in this compound could similarly be involved in binding to the active site of a suitable lyase.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing amides. mdpi.com Enzymes such as hydrolases (operating in reverse), nitrile hydratases, and amide bond synthetases are employed for this purpose. manchester.ac.ukresearchgate.net

One advanced biocatalytic strategy involves the use of ATP-dependent amide bond synthetases, such as McbA, which can synthesize amides from carboxylic acids and primary amines in aqueous media. researchgate.net Another approach uses a combination of enzymes. For instance, a carboxylic acid reductase (CAR) can activate a carboxylic acid by converting it into a thioester, such as an acyl-S-CoA intermediate. This activated intermediate can then be used by an N-acyltransferase to form an amide bond with an amine. chemrxiv.org This thioester-mediated method provides a generic platform for the synthesis of a wide range of amides. chemrxiv.org

These biocatalytic systems could be applied to the synthesis of this compound from 3-(methylsulfanyl)propanoic acid and an amine source, or for creating derivatives by using different amine nucleophiles.

Interactions with Biological Macromolecules (In Vitro Studies)

In vitro studies using analogues provide a framework for understanding how a molecule like this compound might interact with biological targets such as receptors and enzymes.

While direct receptor binding data for this compound is not available, studies on structurally related amide-containing molecules offer valuable insights. The interaction of a ligand with a receptor is governed by factors such as hydrogen bonding, hydrophobic interactions, and steric compatibility. researchgate.net

For example, in the development of peripherally selective cannabinoid receptor (CB1) agonists, researchers synthesized various analogues, including amides and sulfamides. mdpi.com The conversion of a sulfonamide to a benzylamide resulted in a compound with measurable, albeit low, potency. mdpi.com Another analogue, a cyclohexylsulfamide, was identified as a partial agonist at the CB1 receptor. mdpi.com

Compound LinkerTargetActivityKi (Binding Affinity)
BenzylamidehCB1Partial Agonist (~20% efficacy)~500 nM
CyclohexylsulfamidehCB1Partial Agonist (27% efficacy)~1.5 µM
Data derived from structure-activity relationship studies on cannabinoid receptor analogues. mdpi.com

Similarly, studies on propofol (B549288) analogues binding to GABA-A receptors have identified specific binding sites and the importance of certain amino acid residues for ligand interaction. nih.gov These studies demonstrate that the amide functional group can be a key component in ligand-receptor recognition, and that systematic modification of a lead compound's structure can fine-tune its binding affinity and efficacy.

A small molecule can inhibit an enzyme through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. youtube.com The specific mechanism depends on whether the inhibitor binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex. nih.gov

Analogues of this compound, particularly those with similar functional groups, can provide clues to potential inhibitory activities. For instance, bengamides, a class of natural products containing a caprolactam (a cyclic amide) moiety, are known to inhibit methionine aminopeptidases (MetAPs). nih.gov High-resolution 3D structures of human MetAP enzymes in complex with bengamide derivatives show the inhibitor binding in a way that mimics the peptide substrate, with key hydroxyl groups coordinating the di-Co(II) center in the enzyme's active site. nih.gov

Studies on Protein-Ligand Interactions

Currently, there is a notable absence of published research specifically detailing the protein-ligand interactions of this compound within a non-clinical context. Extensive searches of scientific literature and biochemical databases have not yielded specific studies on the binding affinity, inhibitory constants, or structural interaction data of this compound with any protein targets.

While research exists for structurally related propanamide compounds and their interactions with various proteins, this information is not directly applicable to this compound due to the unique influence of the methylsulfanyl group on the compound's physicochemical properties and potential binding modes. The specific electronic and steric characteristics of this compound would dictate its unique interaction profile with protein active sites or allosteric binding pockets.

Further research, including high-throughput screening, affinity-based assays, and structural biology techniques such as X-ray crystallography or NMR spectroscopy, would be required to elucidate the protein-binding partners of this compound and characterize the nature of these interactions. Without such dedicated studies, any discussion of its protein-ligand interactions would be purely speculative.

Therefore, no data tables or detailed research findings on the protein-ligand interactions of this compound can be presented at this time.

Applications of 3 Methylsulfanyl Propanamide As a Chemical Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The dual functionality of 3-(Methylsulfanyl)propanamide makes it an attractive starting point for multi-step syntheses, enabling the introduction of specific pharmacophores and functional groups into larger, more intricate molecules.

While the propanamide structural motif is present in numerous biologically active compounds, specific documented examples of this compound being directly integrated into advanced pharmaceutical scaffolds are not widely reported in peer-reviewed literature. However, its structure is analogous to building blocks used in medicinal chemistry. The primary amide can participate in various coupling reactions or be hydrolyzed to the corresponding carboxylic acid, while the thioether moiety can be oxidized to sulfoxide (B87167) or sulfone, allowing for fine-tuning of a molecule's physicochemical properties such as polarity and hydrogen bonding capacity.

The most significant documented application of this compound is as a precursor in the synthesis of agrochemicals. There is an ongoing need for novel pesticides to combat the development of resistance in agricultural pests. google.comgoogle.com Chemical suppliers explicitly categorize this compound as an intermediate for pesticide compositions, including fungicides, herbicides, and insecticides. ambeed.com This indicates its role as a key starting material or building block in the industrial synthesis of active ingredients designed for crop protection.

Table 1: Potential Agrochemical Applications of this compound This table is based on data from chemical industry suppliers.

Application CategorySpecific Use
Pesticide General intermediate for pesticidal compounds
Fungicide Synthesis of fungal growth inhibitors
Herbicide Synthesis of weed control agents
Insecticide Synthesis of insect control agents

Utilization in Combinatorial Chemistry and Compound Library Design

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds for high-throughput screening. googleapis.com The structure of this compound is well-suited for this purpose, offering multiple points for chemical modification.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, involving the synthesis and testing of analogues of an active compound to determine which parts of the molecule are crucial for its biological effects. Although specific SAR studies centered on a this compound core are not prominently featured in the literature, its structure represents a viable scaffold. Researchers could systematically modify two key positions:

The Amide Group: The N-H bonds can be substituted to create a library of secondary or tertiary amides.

The Sulfur Atom: The methylsulfanyl group can be oxidized to the corresponding sulfoxide or sulfone, or the methyl group could be replaced with other alkyl or aryl substituents.

These modifications would yield a series of related compounds, allowing for a systematic exploration of how changes in steric bulk, electronics, and hydrogen-bonding capabilities affect biological activity.

A key goal in discovery chemistry is the creation of diverse chemical libraries that cover a broad chemical space. As a bifunctional building block, this compound can be used to generate libraries of novel compounds. For example, the primary amide allows for reactions with a wide range of electrophiles, while the thioether group can be involved in different chemical transformations. This dual reactivity enables the divergent synthesis of multiple unique structures from a single, readily available starting material, which is a core principle in the efficient design of chemical libraries.

Emerging Applications in Materials Science and Polymer Chemistry

The direct application of this compound as a monomer or functional additive in polymer chemistry and materials science is not well-documented in current literature. Its potential in this field is more likely to be indirect. For instance, agrochemical active ingredients synthesized from this precursor may be formulated using polymer-based technologies. Patents related to pesticides describe the microencapsulation of active compounds within various plastic polymers to control their release rate and enhance stability. google.com In such cases, the polymer serves as a carrier for the final product, rather than being synthesized from the this compound intermediate itself. Future research could explore the possibility of incorporating the thioether or amide functionalities of this molecule into polymer backbones to create functional materials with unique properties.

Table 2: Chemical Properties of this compound Data sourced from PubChem CID 263087. ambeed.com

PropertyValue
Molecular Formula C₄H₉NOS
Molecular Weight 119.19 g/mol
CAS Number 22551-25-3
IUPAC Name 3-methylsulfanylpropanamide

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(methylsulfanyl)propanamide, and how can reaction conditions influence yield and purity?

  • Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting methylsulfanylpropanoic acid derivatives with ammonia or amines under basic conditions (e.g., sodium hydride or K₂CO₃) in solvents like dichloromethane or ethanol. Purification via recrystallization or column chromatography is critical to isolate the compound in high purity . Reaction temperature, stoichiometry, and choice of base/solvent significantly affect yield and byproduct formation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups and structural motifs. X-ray crystallography (using software like SHELX ) resolves 3D molecular geometry, hydrogen bonding (e.g., N–H⋯S interactions), and packing arrangements. Mass spectrometry confirms molecular weight, while IR spectroscopy verifies amide and thioether functional groups .

Q. How does the methylsulfanyl group influence the compound’s solubility and stability under varying pH conditions?

  • Answer: The thioether (–S–CH₃) group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability studies in buffered solutions (pH 1–13) reveal hydrolysis susceptibility at extreme pH, particularly under acidic conditions where the amide bond may degrade. Solubility can be modulated using co-solvents (e.g., DMSO) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?

  • Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking simulations (using AutoDock Vina) model interactions with enzymes or receptors, such as hydrogen bonding via the amide group or hydrophobic contacts with the methylsulfanyl moiety. These models guide functionalization for targeted bioactivity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Answer: Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Orthogonal characterization (HPLC for purity, X-ray for stereochemistry) and standardized bioassays (e.g., enzyme inhibition under controlled pH/temperature) are essential. Meta-analyses of structure-activity relationships (SARs) across derivatives can clarify trends .

Q. How do structural modifications (e.g., substituting the methylsulfanyl group) alter the compound’s pharmacokinetic profile?

  • Answer: Replacing –S–CH₃ with polar groups (e.g., sulfonyl or hydroxyl) increases solubility but may reduce bioavailability. Pharmacokinetic studies in vitro (Caco-2 cell permeability) and in vivo (rodent models) assess absorption, metabolism, and excretion. Metabolite identification via LC-MS/MS reveals oxidation pathways (e.g., sulfoxide formation) .

Q. What crystallographic challenges arise when analyzing this compound polymorphs, and how are they addressed?

  • Answer: Polymorphism affects hydrogen-bonding networks (e.g., N–H⋯O vs. N–H⋯S interactions). High-resolution X-ray data (λ = 0.71073 Å, MoKα radiation) and SHELXL refinement resolve subtle structural differences. Thermal analysis (DSC/TGA) confirms phase transitions, while Hirshfeld surface analysis quantifies intermolecular contacts .

Methodological Guidelines

  • Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio) .
  • Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries to validate novel structures .
  • Bioactivity Reproducibility : Report assay conditions (e.g., buffer composition, cell lines) in detail to enable cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.